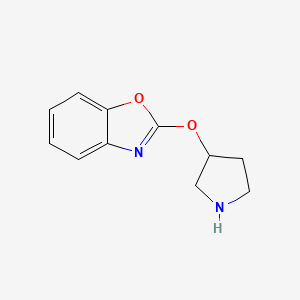![molecular formula C22H28N2O4 B14799870 methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Rhein can be synthesized through several methods. One common approach involves the oxidation of emodin, another anthraquinone derivative, using oxidizing agents like potassium permanganate or nitric acid . The reaction typically requires controlled conditions to ensure the selective formation of rhein.
Industrial Production Methods: Industrial production of rhein often involves extraction from plant sources, particularly rhubarb. The process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain rhein in its pure form .
化学反応の分析
Types of Reactions: Rhein undergoes various chemical reactions, including:
Oxidation: Rhein can be further oxidized to form rhein anthrone, which has distinct pharmacological properties.
Reduction: Reduction of rhein can yield dihydrorhein, a compound with different biological activities.
Substitution: Rhein can participate in substitution reactions, particularly at the hydroxyl groups, to form derivatives with modified properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Rhein Anthrone: Formed through oxidation.
Dihydrorhein: Formed through reduction.
Rhein Derivatives: Formed through substitution reactions.
科学的研究の応用
Medicine: Rhein exhibits anti-inflammatory, antitumor, and hepatoprotective effects.
Industry: Rhein is used in the formulation of natural dyes and pigments due to its vibrant color properties.
作用機序
Rhein is often compared with other anthraquinone compounds such as emodin and chrysophanol:
Chrysophanol: Chrysophanol shares similar antioxidant properties with rhein but has distinct effects on metabolic pathways.
Uniqueness of Rhein: Rhein’s unique combination of anti-inflammatory, antitumor, and hepatoprotective effects, along with its ability to inhibit specific enzymes, sets it apart from other anthraquinone compounds .
類似化合物との比較
- Emodin
- Chrysophanol
- Aloe-emodin
- Physcion
特性
分子式 |
C22H28N2O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14?,15?,19?,22-/m1/s1 |
InChIキー |
DAXYUDFNWXHGBE-BRJSTTIESA-N |
異性体SMILES |
CCC1CN2CC[C@]3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
正規SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14799793.png)
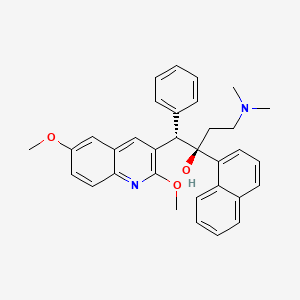
![3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile](/img/structure/B14799802.png)
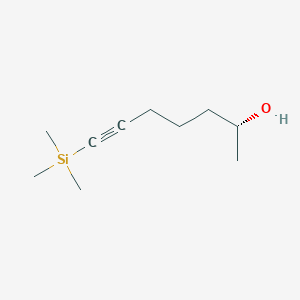
![methyl (7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14799817.png)
![4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14799827.png)
![N-[(2S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B14799829.png)
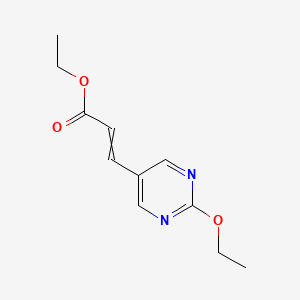

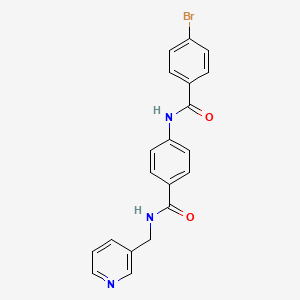
![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
